molecular formula C7H7ClO2 B1584333 2-Chloro-6-methoxyphenol CAS No. 72403-03-3

2-Chloro-6-methoxyphenol

Cat. No. B1584333
CAS RN: 72403-03-3
M. Wt: 158.58 g/mol
InChI Key: TZALXFCHDRHZMO-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 and a molecular weight of 158.58 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxyphenol consists of a phenol ring with a chlorine atom and a methoxy group attached to it . The InChI code for this compound is 1S/C7H7ClO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-6-methoxyphenol is a solid substance at ambient temperature . It has a molecular weight of 158.58 .

Scientific Research Applications

Application in the Synthesis of Bioactive Natural Products and Conducting Polymers

  • Summary of Application : Phenol derivatives, such as 2-Chloro-6-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application : Many synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring . Transition metal catalysts, including palladium and copper, have been demonstrated to be effective in catalyzing this reaction .
  • Results or Outcomes : The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in the Production of Plastics, Adhesives, and Coatings

  • Summary of Application : m-Aryloxy phenols, a category that includes 2-Chloro-6-methoxyphenol, are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application : These compounds are incorporated into the materials during the production process to enhance their properties .
  • Results or Outcomes : The use of m-aryloxy phenols in these industries has resulted in materials with improved thermal stability and flame resistance .

Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Summary of Application : m-Aryloxy phenols, including 2-Chloro-6-methoxyphenol, have potential biological activities, including anti-tumor and anti-inflammatory effects . They also have applications as antioxidants, ultraviolet absorbers, and flame retardants .
  • Methods of Application : These compounds can be incorporated into materials during the production process to enhance their properties . In the context of biological activities, they could be used in drug formulations, but this would require further research and testing .
  • Results or Outcomes : The use of m-aryloxy phenols in these industries has resulted in materials with improved thermal stability and flame resistance . Their potential biological activities are still under investigation .

Application in the Removal of 4-chloroguaiacol

  • Summary of Application : While not directly related to 2-Chloro-6-methoxyphenol, a similar compound, 4-chloroguaiacol, has been studied for its removal using a Cesium (Cs) doped TiO2 nanotubes photoelectrode .
  • Methods of Application : The Cs/TiO2NTs were synthesized by a simple electrochemical anodization method .
  • Results or Outcomes : The study demonstrated the potential of this method for the removal of 4-chloroguaiacol .

Application in the Synthesis of Other Chemical Compounds

  • Summary of Application : 2-Chloro-6-methoxyphenol can be used as a starting material in the synthesis of other chemical compounds .
  • Methods of Application : The specific methods of application would depend on the target compound being synthesized .
  • Results or Outcomes : The outcomes would vary based on the specific synthesis process and target compound .

Potential Application in Environmental Remediation

  • Summary of Application : While not directly related to 2-Chloro-6-methoxyphenol, a similar compound, 4-chloroguaiacol, has been studied for its removal using a Cesium (Cs) doped TiO2 nanotubes photoelectrode .
  • Methods of Application : The Cs/TiO2NTs were synthesized by a simple electrochemical anodization method .
  • Results or Outcomes : The study demonstrated the potential of this method for the removal of 4-chloroguaiacol .

Safety And Hazards

The safety information for 2-Chloro-6-methoxyphenol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-6-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZALXFCHDRHZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222700
Record name Phenol, 2-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxyphenol

CAS RN

72403-03-3
Record name Phenol, 2-chloro-6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072403033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
KS Kyung, CK Chung, JK Lee - The Korean Journal of Pesticide …, 2004 - koreascience.kr
… The identified impurities in this technical product are 2-methoxyphenol (guaiacol, m/z 124), 2-chloro-6-methoxyphenol and/or 4-chloro-6-methoxyphenol (m/z 158), 1, 2-dimethoxy-4-…
Number of citations: 0 koreascience.kr
F Juhlke, K Lorber, M Wagenstaller… - Frontiers in Chemistry, 2017 - frontiersin.org
Chlorinated guaiacol derivatives are found in waste water of pulp mills using chlorine in the bleaching process of wood pulp. They can also be detected in fish tissue, possibly causing …
Number of citations: 3 www.frontiersin.org
M Pallavicini, L Fumagalli, M Gobbi, C Bolchi… - European journal of …, 2006 - Elsevier
On the basis of the affinities at the α 1a -, α 1b - and α 1d -adrenoceptors and the 5-HT 1A receptor of a previous series of sixteen 2-[(2-phenoxyethyl)aminomethyl]-1,4-benzodioxanes …
Number of citations: 28 www.sciencedirect.com
DC Braddock, A Duran-Corbera… - Journal of Natural …, 2022 - ACS Publications
We report an improved total synthesis of 4,5-dibromo-9,10-dihydrophenanthrene-2,3,6,7-tetraol, (±)-polysiphenol, via intermolecular McMurray dimerization of 5-bromovanillin and …
Number of citations: 5 pubs.acs.org
AL Jemison - 2020 - search.proquest.com
A general and efficient method for the oxidative coupling of oxindoles with indoles and other arenes to form complex products with quaternary centers was discovered. The mild copper …
Number of citations: 3 search.proquest.com
PM Wessels - 2018 - scholar.sun.ac.za
… Synthesis of 2-chloro-6-methoxyphenol (110) ..................................................... 144 4.5.12 Synthesis of 3-chloro-5-(2-chloro-6-methoxyphenoxy)benzonitrile (108) ............. 145 4.5.13 …
Number of citations: 0 scholar.sun.ac.za
EY Chao, JA Caravella, MA Watson… - Journal of medicinal …, 2008 - ACS Publications
A cocrystal structure of T1317 (3) bound to hLXRβ was utilized in the design of a series of substituted N-phenyl tertiary amines. Profiling in binding and functional assays led to the …
Number of citations: 63 pubs.acs.org
EE Galenko, MS Novikov… - The Journal of Organic …, 2023 - ACS Publications
4-(1-Aminoallylidene)isoxazol-5-ones were synthesized in good yields by the [2 + 2]cycloaddition–retro-electrocyclization reaction of 4-methylideneisoxazol-5(4H)-ones with ynamines. …
Number of citations: 3 pubs.acs.org
LA Ogallo - 2007 - repository.lib.ncsu.edu
The next generation of molecules will take advantage of electronic spin as well as electronic charge. The success of making these materials will be contingent upon two things; one is …
Number of citations: 0 repository.lib.ncsu.edu
경기성, 정창국, 이재구 - 농약과학회지, 2004 - dbpia.co.kr
… 3-35-3- 2-methoxyphenol (guaiacol, m/z 124), 2-chloro-6-methoxyphenol EEE 4-chloro-6-methoxyphenol (m/z 158), 1,2-dimethoxy-4nitrobenzene (m/z 183), leļīl 2,6-bis(1,1-…
Number of citations: 2 www.dbpia.co.kr

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